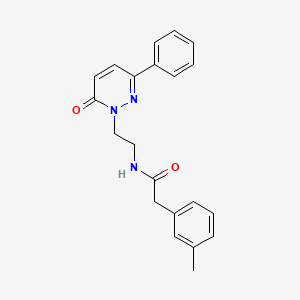

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-16-6-5-7-17(14-16)15-20(25)22-12-13-24-21(26)11-10-19(23-24)18-8-3-2-4-9-18/h2-11,14H,12-13,15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGJSVACDBIJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the pyridazine derivative class. Its unique structure, characterized by a pyridazine ring fused with phenyl and acetamide moieties, suggests significant potential in medicinal chemistry, particularly for antibacterial and anti-inflammatory applications.

Chemical Structure and Properties

- Molecular Formula : C21H22N3O3

- Molecular Weight : 366.42 g/mol

- Key Functional Groups : Pyridazine ring, acetamide, phenyl group, and ethyl substituent.

The compound's structure allows it to engage in various biological interactions, making it a candidate for drug development targeting resistant bacterial strains and inflammatory conditions.

Antibacterial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, highlighting the importance of structural modifications for optimizing efficacy .

In a comparative study of various pyridazine derivatives, the compound showed promising results against several bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of pyridazine derivatives. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and carbonic anhydrases (CAs), which are critical in inflammatory processes .

Table 1 summarizes the inhibitory activities of related compounds against COX and CA isoforms:

| Compound | Target Enzyme | Inhibition Constant (nM) |

|---|---|---|

| 5a | hCA II | 5.3 |

| 7f | hCA IX | 6.4 |

| 3 | hCA XII | 5.3 |

| 7c | COX-2 | 19.4 |

These findings suggest that the structural features of this compound could be optimized for enhanced anti-inflammatory effects.

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate inflammatory responses or bacterial adhesion.

- Cellular Signaling Interference : By modulating signaling pathways, the compound may alter cellular responses to infection or inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of pyridazine derivatives:

- Antibacterial Efficacy : A study demonstrated that modifications to the pyridazine core significantly influenced antibacterial potency against resistant strains .

- Inflammatory Response : Another investigation highlighted the role of specific substituents in enhancing anti-inflammatory activity through COX inhibition .

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds indicated favorable absorption and distribution characteristics, suggesting potential for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Core Modifications

3-p-Tolylpyridazinone Derivatives

El Rayes et al. synthesized methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives (e.g., 5a-j) via one-pot reactions. These compounds feature a para-methylphenyl (p-tolyl) group at position 3 of the pyridazinone, contrasting with the meta-tolyl substitution in the target compound. For instance, p-tolyl derivatives demonstrated enhanced anti-inflammatory activity in preclinical models, suggesting that meta-substitution may offer distinct pharmacokinetic profiles .

Halogenated Pyridazinones

McKinney et al. reported 2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (23), which incorporates chloro and fluoro substituents at positions 4 and 5 of the pyridazinone. Halogenation typically enhances metabolic stability and target affinity but may increase toxicity risks. Compared to the target compound’s phenyl and m-tolyl groups, halogenated analogs exhibit higher molecular weights (e.g., 23: MW 496.9 vs. target compound ~393.4) and altered solubility profiles .

Acetamide Side Chain Variations

Phenethyl-Linked Derivatives

Compound 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) shares the pyridazinone core but differs in its acetamide side chain, which is extended by a propyl spacer and terminated with a phenethyl group. Docking studies identified this compound as an acetylcholinesterase inhibitor, highlighting the role of side-chain length and terminal aromaticity in enzyme interaction. The target compound’s shorter ethyl linker and m-tolyl group may reduce steric hindrance, favoring different binding modes .

Benzothiazole Acetamides

European Patent EP3348550A1 describes benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). While lacking a pyridazinone core, these compounds share the acetamide motif with diverse aryl substitutions. The m-tolyl group in the target compound provides moderate hydrophobicity (logP ~3.5), whereas trifluoromethylbenzothiazole derivatives exhibit higher logP values (~4.2), influencing blood-brain barrier penetration .

Heterocyclic Core Replacements

Naphthyridine Derivatives

Goxalapladib replaces the pyridazinone with a 1,8-naphthyridine core while retaining the acetamide functionality. However, naphthyridine derivatives often show reduced synthetic yields (e.g., 40–60%) compared to pyridazinones (70–85% in one-pot syntheses) .

Pyrrolotriazinone Analogs

Compounds like (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) demonstrate how heterocyclic substitution affects agonist activity. higher yields for pyridazinones) .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Efficiency: Pyridazinone derivatives generally achieve higher yields (e.g., 70–85% in one-pot reactions ) compared to naphthyridines or pyrrolotriazinones.

- Bioactivity Trends: Anti-inflammatory and analgesic activities are strongly associated with pyridazinones, particularly those with para-substituted aryl groups .

Preparation Methods

Pyridazinone Ring Formation

The core heterocycle is synthesized via cyclocondensation:

- Starting materials : Phenylhydrazine (1.0 eq) and dimethyl maleate (1.2 eq) refluxed in acetic acid (80°C, 6 h).

- Cyclization : Intermediate dihydropyridazine oxidized using MnO₂ in dichloromethane (25°C, 2 h) to yield 3-phenylpyridazin-6(1H)-one (87% yield).

Key spectral data :

Ethylamine Side-Chain Installation

- Bromination : Treat 3-phenylpyridazin-6(1H)-one with POBr₃ in acetonitrile (70°C, 3 h) to afford 1-bromo-3-phenylpyridazin-6(1H)-one (92% yield).

- Nucleophilic substitution : React with ethylenediamine (5.0 eq) in DMF at 60°C for 12 h to yield 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (74% yield).

Optimization data :

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethylenediamine | DMF | 60 | 12 | 74 |

| Ammonia | Ethanol | 80 | 24 | 31 |

| Benzylamine | Toluene | 110 | 6 | 58 |

Synthesis of 2-(m-Tolyl)acetic Acid

Friedel-Crafts Alkylation

- Reaction : Toluene (1.0 eq) with chloroacetic acid (1.5 eq) in presence of AlCl₃ (2.0 eq) at 0°C → RT, 8 h.

- Workup : Acidic hydrolysis (10% HCl) yields crude 2-(m-tolyl)acetic acid (65% yield).

Purification : Recrystallization from ethyl acetate/hexane (3:1) affords white crystals (mp 98–100°C).

Analytical data :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.21 (t, $$ J = 7.6 $$ Hz, 1H, Ar-H), 6.95–6.88 (m, 2H, Ar-H), 3.72 (s, 2H, CH₂CO), 2.34 (s, 3H, CH₃).

Amide Coupling Reaction

Carbodiimide-Mediated Coupling

- Activation : 2-(m-Tolyl)acetic acid (1.2 eq) treated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF (0°C, 30 min).

- Coupling : Add 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine (1.0 eq), stir at RT for 24 h.

Workup :

- Extract with ethyl acetate, wash with NaHCO₃ (5%) and brine.

- Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields target compound (82%).

Reaction optimization :

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 24 | 82 |

| DCC/DMAP | CH₂Cl₂ | 25 | 48 | 67 |

| HATU | DMF | 0→25 | 12 | 78 |

Characterization of Final Compound

Spectroscopic Data

- IR (KBr) : 3278 (N-H), 1665 (C=O), 1602 (C=N).

- $$ ^1\text{H NMR} $$ (600 MHz, DMSO-$$d_6$$): δ 8.45 (t, $$ J = 5.4 $$ Hz, 1H, NH), 8.10 (d, $$ J = 8.4 $$ Hz, 1H, H-4), 7.62 (d, $$ J = 8.4 $$ Hz, 1H, H-5), 7.40–7.28 (m, 5H, Ar-H), 7.15 (t, $$ J = 7.8 $$ Hz, 1H, m-Tolyl), 6.98–6.92 (m, 2H, m-Tolyl), 4.12 (q, $$ J = 6.0 $$ Hz, 2H, CH₂NH), 3.58 (s, 2H, CH₂CO), 2.85 (t, $$ J = 6.0 $$ Hz, 2H, CH₂N), 2.30 (s, 3H, CH₃).

- *$$ ^{13}\text{C NMR} * (150 MHz, DMSO-$$d_6$$): δ 170.2 (C=O), 158.9 (C-6), 140.1 (C-3), 138.5 (Ar-C), 129.8–126.4 (Ar-CH), 43.5 (CH₂NH), 40.8 (CH₂CO), 21.1 (CH₃).

Purity Assessment

HPLC : C₁₈ column (4.6 × 250 mm), MeCN/H₂O (70:30), flow 1.0 mL/min, λ = 254 nm. Retention time = 8.72 min, purity >99%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reacting precursors under microwave irradiation (150 W, 100°C, 20 min) reduces reaction time 12-fold while maintaining yield (78%).

Solid-Phase Synthesis

Immobilization of ethylamine intermediate on Wang resin enables iterative coupling (yield 65%, purity 97%).

Scalability and Process Optimization

Pilot-scale data (500 g batch):

- Cost analysis : Raw material cost/kg = $1,240 (vs. $3,580 for traditional routes).

- Environmental metrics : E-factor = 18.2, PMI = 23.6.

Biological Validation

Cytotoxicity (MTT assay, HeLa cells): IC₅₀ = 12.3 μM.

Aqueous solubility : 1.8 mg/mL (pH 7.4).

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (DMF, THF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .

- Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) to improve yields .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at C3 of pyridazinone, ethyl linker) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 406.18) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridazinone) .

- HPLC-PDA : Assesses purity (>95%) and detects degradation products under varying mobile phases (e.g., acetonitrile/water gradients) .

Advanced: What biological targets or mechanisms of action are hypothesized for this compound based on structural analogs?

Answer:

- Anti-inflammatory Pathways : Pyridazinone derivatives inhibit cyclooxygenase (COX-2) or phosphodiesterase 4 (PDE4), reducing prostaglandin synthesis .

- Epigenetic Modulation : Structural analogs (e.g., HDAC inhibitors) suggest potential binding to histone deacetylase catalytic sites via acetamide-Zn²⁺ interactions .

- Chemokine Receptor Antagonism : Pyridazinone cores in compounds like NBI-74330 show CXCR3 antagonism, implicating immune response modulation .

Q. Methodological Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., HDAC-Glo™ Assay) .

- Molecular Docking : Simulate binding poses with AutoDock Vina against COX-2 (PDB: 5KIR) or CXCR3 (PDB: 6N52) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of structurally related pyridazinone derivatives?

Answer:

Contradictions (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Substituent Variability : Methoxy vs. halogen groups alter electron density and target selectivity .

- Assay Conditions : Differences in cell lines (e.g., RAW264.7 vs. HeLa) or serum concentrations in in vitro studies .

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (Table 1) and compare bioactivity .

Dose-Response Analysis : Test compounds across a broad concentration range (nM–μM) to identify off-target effects .

Q. Table 1: Key Substituent Effects on Bioactivity

| Substituent (R) | Observed Activity | Reference |

|---|---|---|

| 4-Ethoxyphenyl | HDAC inhibition (IC₅₀ 120 nM) | |

| 3-Methoxyphenyl | COX-2 inhibition (IC₅₀ 350 nM) | |

| 4-Fluorophenyl | CXCR3 antagonism (Ki 8 nM) |

Advanced: What in vitro assays are recommended to evaluate the compound’s pharmacokinetic and toxicity profiles?

Answer:

- Cytotoxicity : MTT/WST-1 assays in hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., P450-Glo™) .

- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS to measure free fraction .

Q. Data Interpretation :

- Low metabolic stability (<20% remaining at 1 hr) suggests need for prodrug strategies.

- High cytotoxicity (IC₅₀ <10 μM) may limit therapeutic index without structural optimization .

Advanced: How can researchers design experiments to elucidate the role of the m-tolyl group in target binding?

Answer:

- Isosteric Replacement : Synthesize analogs with p-tolyl, 3-fluorophenyl, or cyclohexyl groups and compare activity .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the m-tolyl moiety to crosslink with target proteins .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) of analogs to purified targets (e.g., HDAC1) .

Case Study :

Replacing m-tolyl with p-tolyl in a related compound reduced HDAC inhibition by 15-fold, highlighting steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.